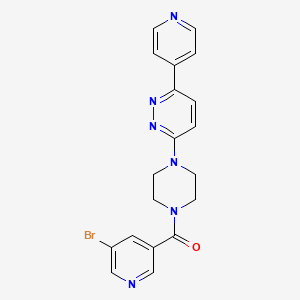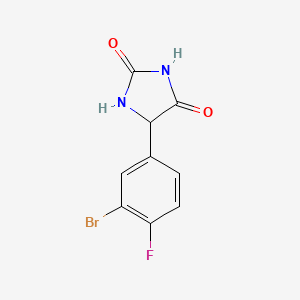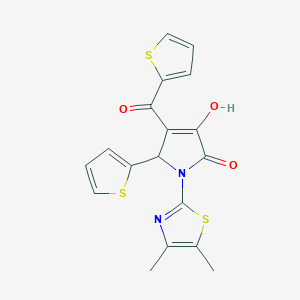
H-GLY-LEU-OME HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-GLY-LEU-OME HCL, also known as methyl glycyl-L-leucinate hydrochloride, is a dipeptide derivative. It is composed of glycine and leucine, with a methyl ester group attached to the leucine residue. This compound is often used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
H-Gly-Leu-OMe.HCl, also known as methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride, is a dipeptide methyl ester . It interacts with proteases, which are enzymes that break down proteins and peptides . These proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
Biochemical Pathways
H-Gly-Leu-OMe.HCl is involved in the proteolytic cascade, a series of protease activations leading to the breakdown of proteins . This cascade is triggered by lysosome-destabilizing adjuvants, which cause lysosome rupture and degradation of inflammatory proteins . The proteasome, a cellular complex regulating both necrotic cell death and proteolysis of inflammatory proteins, is also involved in this process .
Pharmacokinetics
The pharmacokinetics of H-Gly-Leu-OMeThe presence of the methyl ester group may influence its bioavailability . Methyl esters are often used in drug design to improve the lipophilicity and membrane permeability of compounds, potentially enhancing their absorption and distribution .
Result of Action
The primary result of H-Gly-Leu-OMe.HCl’s action is the modulation of protease activity. By interacting with proteases, it can influence the breakdown of proteins and peptides, affecting various biological processes
Action Environment
The action of H-Gly-Leu-OMe.HCl can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and stability, potentially impacting the compound’s efficacy . Additionally, the presence of other molecules can influence its action, as they may compete with H-Gly-Leu-OMe.HCl for binding to proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-GLY-LEU-OME HCL typically involves the coupling of glycine and leucine methyl ester hydrochloride. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using automated peptide synthesizers. These machines allow for the efficient and rapid synthesis of peptides by sequentially adding amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
H-GLY-LEU-OME HCL can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The amino and ester groups can participate in oxidation and reduction reactions.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Glycine and leucine with a free carboxylic acid group.
Oxidation: Oxidized derivatives of the amino and ester groups.
Reduction: Reduced forms of the amino and ester groups.
Scientific Research Applications
H-GLY-LEU-OME HCL has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and for studying peptide bond formation.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of peptide-based products and as a reagent in chemical synthesis
Comparison with Similar Compounds
Similar Compounds
H-LEU-OME HCL: A similar dipeptide with leucine and a methyl ester group.
H-GLY-OME HCL: A simpler compound with only glycine and a methyl ester group.
Boc-L-Phe-Leu-OMe: A protected dipeptide used in peptide synthesis
Uniqueness
H-GLY-LEU-OME HCL is unique due to its specific combination of glycine and leucine residues, which can influence its interaction with enzymes and its stability. The presence of the methyl ester group also provides additional reactivity and potential for modification .
Properties
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIUAHNCGNJCML-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)
![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)
![Bicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B3006420.png)



![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)
![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)
![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)
![2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide](/img/structure/B3006429.png)


